molecular formula C7H14N2O B1439299 5-(2-Aminoethyl)piperidin-2-one CAS No. 1150618-38-4

5-(2-Aminoethyl)piperidin-2-one

Cat. No. B1439299
CAS RN: 1150618-38-4
M. Wt: 142.2 g/mol
InChI Key: NMMFAIILCICRRY-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)piperidin-2-one is a compound with the CAS Number: 339182-26-2 and a molecular weight of 128.17 .


Synthesis Analysis

Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “5-(2-Aminoethyl)piperidin-2-one”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Activity Studies

Piperidine derivatives are often studied for their biological activity. They are used in the discovery and biological evaluation of potential drugs . The specific biological activities of “5-(2-Aminoethyl)piperidin-2-one” would need to be determined through further research.

Pharmacological Applications

Piperidines are common in the structure of many pharmaceuticals, indicating their importance in the field . “5-(2-Aminoethyl)piperidin-2-one” could potentially be used in the development of new drugs, although specific pharmacological applications would depend on further research.

Multicomponent Reactions

Piperidines are often involved in multicomponent reactions, which are reactions where three or more reactants combine to form a product . “5-(2-Aminoethyl)piperidin-2-one” could potentially be used in such reactions.

Hydrogenation Studies

Piperidines, including “5-(2-Aminoethyl)piperidin-2-one”, can be involved in hydrogenation processes . These processes are important in various fields, including the production of pharmaceuticals and fine chemicals .

Cyclization Reactions

Piperidines can be involved in cyclization reactions, which are reactions that result in the formation of a ring structure . “5-(2-Aminoethyl)piperidin-2-one” could potentially be used in such reactions.

Safety And Hazards

The safety information for 5-(2-Aminoethyl)piperidin-2-one includes several hazard statements such as H302, H315, H319, H332, H335 indicating that it causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-(2-aminoethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-4-3-6-1-2-7(10)9-5-6/h6H,1-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMFAIILCICRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304254
Record name 5-(2-Aminoethyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)piperidin-2-one

CAS RN

1150618-38-4
Record name 5-(2-Aminoethyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminoethyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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